L694247

Description

Properties

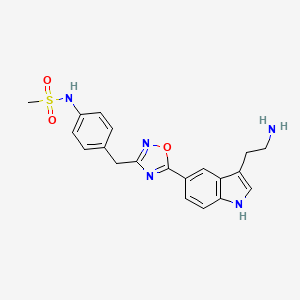

IUPAC Name |

N-[4-[[5-[3-(2-aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3S/c1-29(26,27)25-16-5-2-13(3-6-16)10-19-23-20(28-24-19)14-4-7-18-17(11-14)15(8-9-21)12-22-18/h2-7,11-12,22,25H,8-10,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXMQLISPYELRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC4=C(C=C3)NC=C4CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160175 | |

| Record name | L 694247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137403-12-4 | |

| Record name | N-[4-[[5-[3-(2-Aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137403-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 694247 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137403124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 694247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-694,247 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ5DP5EN56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L694247: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of L694247, a potent and selective serotonin 5-HT1D receptor agonist. The information presented herein is compiled from peer-reviewed scientific literature to support research and drug development activities.

Core Mechanism of Action

This compound is a high-affinity, full agonist for the serotonin 5-HT1D and 5-HT1B receptors.[1] Its primary mechanism of action involves binding to these receptors, which are G protein-coupled receptors (GPCRs), and initiating a downstream signaling cascade. The activation of 5-HT1D/1B receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling pathway is implicated in a variety of physiological processes, including neurotransmitter release and vasoconstriction.[2][3]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound in comparison to the established 5-HT1-like receptor agonist, sumatriptan.

Table 1: Radioligand Binding Affinities of this compound and Sumatriptan at Various Serotonin Receptor Subtypes.[2]

| Receptor Subtype | This compound (pIC50) | Sumatriptan (pIC50) |

| 5-HT1D | 10.03 | 8.22 |

| 5-HT1B | 9.08 | 5.94 |

| 5-HT1A | 8.64 | 6.14 |

| 5-HT1C | 6.42 | 5.0 |

| 5-HT2 | 6.50 | < 5.0 |

| 5-HT1E | 5.66 | 5.64 |

| 5-HT3 | Inactive | Inactive |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.

Table 2: Functional Potency of this compound and Sumatriptan in 5-HT1D Receptor-Mediated Functional Assays.[2]

| Functional Assay | This compound (pEC50) | Sumatriptan (pEC50) |

| Inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra | 9.1 | 6.2 |

| Inhibition of K+-evoked [3H]-5-HT release from guinea-pig frontal cortex slices | 9.4 | 6.5 |

pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates a higher potency.

Signaling Pathway

The activation of 5-HT1D receptors by this compound triggers a well-defined intracellular signaling cascade.

Caption: this compound signaling pathway via the 5-HT1D receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for various serotonin receptor subtypes.

Methodology:

-

Tissue Preparation: Specific brain regions from guinea pigs or pigs, known to be enriched in the respective 5-HT receptor subtypes, were homogenized in an appropriate buffer.

-

Incubation: The homogenates were incubated with a specific radioligand for each receptor subtype (e.g., [3H]-5-HT for 5-HT1D) and varying concentrations of the test compound (this compound or sumatriptan).

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) was determined by non-linear regression analysis. The pIC50 was then calculated.

Caption: Experimental workflow for radioligand binding assays.

Functional Assays

Objective: To determine the functional potency of this compound in a 5-HT1D receptor-mediated cellular response.

Methodology:

-

Tissue Preparation: Homogenates of guinea-pig substantia nigra were prepared.

-

Incubation: The homogenates were incubated with forskolin (an adenylyl cyclase activator), ATP, and varying concentrations of the test compound.

-

cAMP Measurement: The reaction was stopped, and the amount of cAMP produced was measured using a competitive protein binding assay.

-

Data Analysis: The concentration of the test compound that produced 50% of the maximal inhibitory effect (EC50) was determined, and the pEC50 was calculated.[2]

Objective: To assess the functional potency of this compound in a neurochemical assay.

Methodology:

-

Tissue Preparation: Slices of guinea-pig frontal cortex were pre-loaded with [3H]-5-HT.

-

Perfusion: The slices were perfused with a physiological buffer.

-

Stimulation: The release of [3H]-5-HT was stimulated by a high concentration of potassium (K+).

-

Drug Application: Varying concentrations of the test compound were included in the perfusion medium prior to and during K+ stimulation.

-

Quantification: The amount of [3H]-5-HT released into the perfusate was measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibited the K+-evoked release by 50% (EC50) was determined, and the pEC50 was calculated.[2]

References

L694247: A Technical Guide to a High-Affinity 5-HT1D Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L694247, a potent and selective serotonin 5-HT1D receptor agonist. The information compiled herein, including pharmacological data, experimental methodologies, and pathway visualizations, is intended to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.

Core Pharmacological Data

This compound is a novel compound recognized for its high affinity and selectivity for the 5-HT1D receptor subtype. Its pharmacological profile has been characterized through various in vitro and in vivo studies, establishing it as a valuable tool for investigating the physiological roles of the 5-HT1D receptor.

Binding Affinity and Selectivity Profile

The binding affinity of this compound for the 5-HT1D receptor and its selectivity over other serotonin receptor subtypes have been determined through radioligand binding assays. The data, presented in pIC50 values (the negative logarithm of the molar concentration of a competing ligand that inhibits 50% of the specific binding of a radioligand), are summarized below. For comparative purposes, data for the well-known 5-HT1-like receptor agonist, sumatriptan, is also included.

| Receptor Subtype | This compound (pIC50) | Sumatriptan (pIC50) |

| 5-HT1D | 10.03 [1] | 8.22 [1] |

| 5-HT1B | 9.08[1] | 5.94[1] |

| 5-HT1A | 8.64[1] | 6.14[1] |

| 5-HT1C | 6.42[1] | 5.0[1] |

| 5-HT2 | 6.50[1] | < 5.0[1] |

| 5-HT1E | 5.66[1] | 5.64[1] |

| 5-HT3 | Inactive[1] | Inactive[1] |

Functional Activity

The agonist activity of this compound at the 5-HT1D receptor has been confirmed through functional assays that measure the downstream effects of receptor activation. The potency of this compound in these assays is expressed as pEC50 values (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect).

| Functional Assay | This compound (pEC50) | Sumatriptan (pEC50) |

| Inhibition of Forskolin-Stimulated Adenylyl Cyclase in Guinea-Pig Substantia Nigra | 9.1[1] | 6.2[1] |

| Inhibition of K+-Evoked [3H]-5-HT Release from Guinea-Pig Frontal Cortex Slices | 9.4[1] | 6.5[1] |

Signaling Pathway and Experimental Visualizations

To further elucidate the mechanism of action and experimental investigation of this compound, the following diagrams visualize the key pathways and workflows.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard pharmacological assays and are intended to be a guide for researchers.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a compound for a specific receptor.

-

Membrane Preparation:

-

Homogenize tissues or cells known to express the 5-HT1D receptor (e.g., guinea-pig substantia nigra or cells transfected with the human 5-HT1D receptor) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]5-HT), and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of inhibition of radioligand binding against the concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inhibition of Forskolin-Stimulated Adenylyl Cyclase Assay

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP).

-

Cell/Membrane Preparation:

-

Use cells or membranes expressing the 5-HT1D receptor (e.g., guinea-pig substantia nigra).

-

-

Assay Procedure:

-

Pre-incubate the cells/membranes with varying concentrations of the agonist (this compound).

-

Stimulate adenylyl cyclase by adding a fixed concentration of forskolin.

-

Incubate for a defined period to allow for cAMP production.

-

Terminate the reaction, for example, by adding a stop solution or by heat inactivation.

-

-

cAMP Measurement:

-

Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., based on enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA)).

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of the agonist.

-

Determine the EC50 value from the resulting dose-response curve.

-

Inhibition of K+-Evoked [3H]-5-HT Release Assay

This assay assesses the functional activity of an agonist on presynaptic autoreceptors that regulate neurotransmitter release.

-

Brain Slice Preparation:

-

Prepare slices from a relevant brain region (e.g., guinea-pig frontal cortex).

-

Pre-incubate the slices with [3H]-5-HT to allow for its uptake into serotonergic nerve terminals.

-

-

Release Experiment:

-

Place the pre-loaded slices in a superfusion chamber and continuously perfuse with a physiological buffer.

-

Collect fractions of the superfusate at regular intervals.

-

Stimulate neurotransmitter release by briefly exposing the slices to a high concentration of potassium (K+).

-

Perform the K+ stimulation in the presence of varying concentrations of the agonist (this compound).

-

-

Data Analysis:

-

Measure the amount of [3H]-5-HT in each collected fraction using a scintillation counter.

-

Calculate the percentage of inhibition of K+-evoked [3H]-5-HT release for each agonist concentration.

-

Determine the EC50 value from the resulting dose-response curve.

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest.

-

Membrane Preparation:

-

Prepare membranes from cells or tissues expressing the 5-HT1D receptor as described for the radioligand binding assay.

-

-

Assay Procedure:

-

Incubate the membranes with varying concentrations of the agonist (this compound) in the presence of a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog) and GDP.

-

Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.

-

Incubate for a specific time to allow for [35S]GTPγS binding.

-

Terminate the reaction by rapid filtration.

-

-

Data Analysis:

-

Quantify the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

Plot the amount of [35S]GTPγS bound against the agonist concentration.

-

Determine the EC50 and Emax (maximum effect) values from the resulting dose-response curve.

-

References

L694247 Receptor Binding Affinity and Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity of the potent serotonin receptor agonist, L694247. The information is compiled to serve as a detailed resource for researchers and professionals involved in drug discovery and development, with a focus on serotonergic systems.

Core Compound Profile: this compound

This compound, with the chemical name 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, is a highly potent and selective agonist for the 5-HT1D and 5-HT1B receptor subtypes.[1] Its high affinity and selectivity have made it a valuable tool for investigating the physiological roles of these specific serotonin receptor subtypes.

Quantitative Binding Affinity Data

The binding affinity of this compound for various serotonin (5-HT) receptor subtypes has been determined through radioligand binding assays. The data, presented as pIC50 values (the negative logarithm of the concentration required to inhibit 50% of radioligand binding), are summarized in the table below for clear comparison. A higher pIC50 value indicates a higher binding affinity. For comparative purposes, data for the well-known 5-HT1-like receptor agonist, sumatriptan, is also included.[1]

| Receptor Subtype | This compound (pIC50) | Sumatriptan (pIC50) |

| 5-HT1D | 10.03 | 8.22 |

| 5-HT1B | 9.08 | 5.94 |

| 5-HT1A | 8.64 | 6.14 |

| 5-HT2 | 6.50 | < 5.0 |

| 5-HT1C | 6.42 | 5.0 |

| 5-HT1E | 5.66 | 5.64 |

| 5-HT3 | Inactive | Inactive |

Table 1: Comparative binding affinities (pIC50) of this compound and Sumatriptan for various serotonin receptor subtypes. Data sourced from[1].

Receptor Selectivity Profile

This compound demonstrates high selectivity for the 5-HT1D and 5-HT1B receptors over other serotonin receptor subtypes. Its affinity for the 5-HT1D receptor is approximately 9-fold higher than for the 5-HT1B receptor and over 24-fold higher than for the 5-HT1A receptor. The compound shows significantly lower affinity for 5-HT1C, 5-HT2, and 5-HT1E receptors and is essentially inactive at the 5-HT3 receptor.[1] This selectivity profile makes this compound a more specific pharmacological tool compared to sumatriptan, which exhibits a less defined selectivity margin between the 5-HT1 subtypes.

Signaling Pathways

This compound acts as an agonist at 5-HT1D and 5-HT1B receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway for these receptors involves the inhibition of adenylyl cyclase.

Upon agonist binding, the 5-HT1D receptor activates an associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gαi/o subunit, which in turn inhibits the activity of adenylyl cyclase. The reduction in adenylyl cyclase activity results in decreased production of the second messenger cyclic AMP (cAMP) from ATP. Lower levels of cAMP lead to reduced activation of Protein Kinase A (PKA) and a subsequent decrease in the phosphorylation of downstream target proteins, ultimately modulating cellular responses.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the binding and functional activity of this compound.

Representative Radioligand Binding Assay Protocol

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A competitive binding assay format is used to determine the IC50 of a test compound, which can then be used to calculate the inhibition constant (Ki).

Objective: To determine the binding affinity (pIC50/Ki) of this compound for various serotonin receptor subtypes.

Materials:

-

Membrane Preparations: Homogenates from cells stably expressing the human recombinant 5-HT receptor subtypes (e.g., HEK293 or CHO cells) or from specific brain regions known to be rich in the receptor of interest (e.g., guinea-pig substantia nigra for 5-HT1D).

-

Radioligands: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]-5-HT for 5-HT1D receptors).

-

Test Compound: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the receptor (e.g., 10 µM serotonin).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., MgCl2).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a non-labeled ligand is added.

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Convert the IC50 to pIC50 for the data table (-log(IC50)).

-

Functional Assay: Adenylyl Cyclase Inhibition

This assay measures the functional consequence of this compound binding to Gi/o-coupled receptors by quantifying the inhibition of adenylyl cyclase activity.

Objective: To determine the functional potency (pEC50) of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

Membrane Preparations: From a tissue known to express the target receptor and adenylyl cyclase, such as guinea-pig substantia nigra for 5-HT1D receptor-mediated responses.[1]

-

Forskolin: A direct activator of adenylyl cyclase, used to stimulate cAMP production.

-

Test Compound: this compound at a range of concentrations.

-

ATP: The substrate for adenylyl cyclase.

-

cAMP Assay Kit: To measure the amount of cAMP produced (e.g., an ELISA-based kit).

-

Assay Buffer: Similar to the binding assay buffer.

Procedure:

-

Pre-incubation: Pre-incubate the membrane preparation with varying concentrations of this compound.

-

Stimulation: Initiate the reaction by adding a mixture of ATP and a fixed concentration of forskolin to stimulate adenylyl cyclase.

-

Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Termination: Stop the reaction, typically by heating or adding a stop solution.

-

cAMP Measurement: Quantify the amount of cAMP produced in each sample using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the amount of cAMP produced as a function of the log concentration of this compound.

-

The data will show a dose-dependent inhibition of forskolin-stimulated cAMP production.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of this compound that causes 50% of the maximal inhibition).

-

Convert the EC50 to pEC50 for reporting (-log(EC50)).

-

Conclusion

This compound is a highly potent and selective 5-HT1D/1B receptor agonist. Its well-defined binding profile and functional activity make it an invaluable research tool for elucidating the physiological and pathological roles of these serotonin receptor subtypes. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible characterization of similar compounds targeting serotonergic GPCRs.

References

An In-depth Technical Guide to L694247: A Potent Serotonin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L694247 is a potent and selective serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[1] As a full agonist, it demonstrates similar affinity and activational potency at both of these receptors.[1] Notably, this compound exhibits a 20- to 25-fold greater affinity for the 5-HT1D receptor compared to the 5-HT1A receptor and has negligible affinity for the 5-HT1E and 5-HT1F receptors.[1] This high selectivity and potency make this compound a valuable pharmacological tool for investigating the physiological roles of the 5-HT1B and 5-HT1D receptors.

Chemical Structure and Properties

-

IUPAC Name: N-[4-({5-[3-(2-Aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl}methyl)phenyl]methanesulfonamide[1]

-

SMILES: CS(=O)(=O)Nc1ccc(cc1)Cc2nc(on2)c3ccc4c(c3)c(c[nH]4)CCN[1]

-

Chemical Formula: C₂₀H₂₁N₅O₃S

-

Molar Mass: 411.48 g/mol [1]

Biological Activity and Signaling Pathway

This compound functions as a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit the activity of adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The signaling cascade is initiated by the binding of this compound to the receptor, which promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. The activated Gα subunit then dissociates from the βγ-subunits and inhibits adenylyl cyclase.

Caption: Signaling pathway of this compound via 5-HT1B/1D receptor activation.

Quantitative Data

The binding affinities and functional potencies of this compound at various serotonin receptors have been determined through radioligand binding assays and functional assays. The data is summarized in the table below.

| Receptor | Binding Affinity (pIC50) | Functional Potency (pEC50) |

| 5-HT1D | 10.03[2][3] | 9.1 (inhibition of forskolin-stimulated adenylyl cyclase)[2], 9.4 (inhibition of K+-evoked [3H]-5-HT release)[2] |

| 5-HT1B | 9.08[2] | - |

| 5-HT1A | 8.64[2][3] | - |

| 5-HT1C | 6.42[2][3] | - |

| 5-HT2 | 6.50[2] | - |

| 5-HT1E | 5.66[2][3] | - |

| 5-HT3 | Inactive[2] | - |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for various serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the desired human serotonin receptor subtype (e.g., 5-HT1D, 5-HT1B, 5-HT1A, etc.) are prepared. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.

-

Incubation: A constant concentration of a specific radioligand (e.g., [³H]5-HT or a subtype-selective radiolabeled antagonist) is incubated with the prepared cell membranes in a suitable buffer.

-

Competition Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptors.

-

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The pIC50 value is then calculated as the negative logarithm of the IC50.

Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase

Objective: To determine the functional potency of this compound as an agonist at the 5-HT1D receptor.

Methodology:

-

Cell Culture: Cells expressing the 5-HT1D receptor (e.g., guinea-pig substantia nigra cells) are cultured under appropriate conditions.[2]

-

Pre-incubation: The cells are pre-incubated with various concentrations of this compound.

-

Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to the cells to stimulate cAMP production.

-

Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cAMP is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined. The pEC50 value is calculated as the negative logarithm of the EC50.

Caption: Workflow for key experiments characterizing this compound.

References

The Discovery and Development of L-694247: A Potent and Selective 5-HT1D Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-694247, chemically known as 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, emerged in the early 1990s from the Neuroscience Research Centre of Merck Sharp and Dohme as a highly potent and selective 5-HT1D receptor agonist.[1][2][3] Its discovery was a significant step in the quest for more targeted therapies for migraine, a field that was concurrently witnessing the rise of the "triptan" class of drugs. This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological profile of L-694247. It includes a compilation of its binding affinity and functional potency data, detailed experimental methodologies for key assays, and a discussion of its likely developmental fate within the context of Merck's broader migraine drug discovery program.

Introduction: The Serotonin Hypothesis of Migraine and the Rise of 5-HT1D Agonists

The development of L-694247 was rooted in the serotonin (5-hydroxytryptamine, 5-HT) theory of migraine pathogenesis. Research in the mid to late 20th century suggested that migraine attacks were associated with cranial vasodilation and neurogenic inflammation, and that agonists of the 5-HT1-like receptors could be effective in treating acute migraine.[4] This led to the development of sumatriptan, the first clinically successful triptan, which demonstrated the therapeutic potential of 5-HT1B/1D receptor agonism.[5][6] In this competitive landscape, pharmaceutical companies, including Merck, sought to develop second-generation compounds with improved pharmacological profiles, such as higher potency, greater selectivity, and better oral bioavailability.

Discovery and Synthesis

L-694247 was identified as part of a focused drug discovery program at Merck aimed at developing potent 5-HT1D receptor agonists. While a detailed, step-by-step synthesis protocol for L-694247 is not publicly available in the cited literature, the synthesis would have likely involved a multi-step process focusing on the construction of its two core heterocyclic moieties: a substituted indole and a 1,2,4-oxadiazole.

A plausible synthetic strategy would involve:

-

Synthesis of the Indole Moiety: Preparation of a 3-(2-aminoethyl)-5-substituted-1H-indole. This is a common scaffold in many tryptamine-based compounds.

-

Synthesis of the Oxadiazole Moiety: Construction of a 3-benzyl-5-(substituted)-1,2,4-oxadiazole.

-

Coupling of the Two Moieties: A final coupling step to link the indole and oxadiazole rings.

Pharmacological Profile

L-694247 is characterized by its high affinity and selectivity for the 5-HT1D receptor. The following tables summarize the key in vitro pharmacological data for L-694247, with sumatriptan included for comparison.

Radioligand Binding Affinities

The binding affinity of L-694247 for various serotonin receptor subtypes was determined using radioligand binding assays.

| Receptor Subtype | L-694247 pIC50 | Sumatriptan pIC50 |

| 5-HT1D | 10.03 | 8.22 |

| 5-HT1B | 9.08 | 5.94 |

| 5-HT1A | 8.64 | 6.14 |

| 5-HT1C | 6.42 | 5.0 |

| 5-HT2 | 6.50 | < 5.0 |

| 5-HT1E | 5.66 | 5.64 |

| 5-HT3 | Inactive | Inactive |

| Data sourced from Beer et al. (1993).[1][2][3] |

Functional Activity

The functional agonist activity of L-694247 was assessed in two key in vitro models.

| Functional Assay | L-694247 pEC50 | Sumatriptan pEC50 |

| Inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra | 9.1 | 6.2 |

| Inhibition of K+-evoked [3H]-5-HT release from guinea-pig frontal cortex slices | 9.4 | 6.5 |

| Data sourced from Beer et al. (1993).[1][2][3] |

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity of L-694247 for various 5-HT receptor subtypes.

-

General Protocol:

-

Membrane Preparation: Homogenization of specific brain regions (e.g., guinea-pig or calf substantia nigra for 5-HT1D) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.7).

-

Incubation: Incubation of the membrane homogenates with a specific radioligand (e.g., [3H]-5-HT) and varying concentrations of the test compound (L-694247 or sumatriptan).

-

Separation: Rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculation of IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) and subsequent conversion to pIC50 (-log IC50).

-

Functional Assays

-

Objective: To assess the functional agonist activity of L-694247 at 5-HT1D receptors coupled to the inhibition of adenylyl cyclase.

-

Protocol:

-

Tissue Preparation: Slices of guinea-pig substantia nigra are prepared.

-

Incubation: The slices are incubated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of L-694247.

-

cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured using a suitable assay (e.g., a protein binding assay).

-

Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation is used to determine the pEC50 value.

-

-

Objective: To measure the agonist activity of L-694247 at presynaptic 5-HT1D autoreceptors.

-

Protocol:

-

Tissue Preparation: Slices of guinea-pig frontal cortex are pre-loaded with [3H]-5-HT.

-

Perfusion: The slices are perfused with a physiological buffer.

-

Depolarization: The release of [3H]-5-HT is stimulated by a high concentration of potassium (K+).

-

Drug Application: The effect of varying concentrations of L-694247 on K+-evoked [3H]-5-HT release is measured.

-

Data Analysis: The concentration-dependent inhibition of neurotransmitter release is used to calculate the pEC50 value.

-

Signaling Pathways and Experimental Workflows

Figure 1: Simplified signaling pathway of L-694247 at the 5-HT1D receptor.

Figure 2: General experimental workflow for radioligand binding assays.

In Vivo Studies

While extensive clinical data for L-694247 is unavailable, some preclinical in vivo studies have been published. These studies primarily used L-694247 as a pharmacological tool to investigate the role of 5-HT1D receptors.

-

Water Intake in Rats: Intraventricular administration of L-694247 in dehydrated rats led to a dose-dependent partial blockade of water intake. This effect was blocked by a 5-HT1D antagonist, suggesting a role for central 5-HT1D receptors in the regulation of drinking behavior.

Development History and Concluding Remarks

The discovery of L-694247 represented a significant achievement in the rational design of selective 5-HT1D receptor agonists. Its high potency and selectivity made it a valuable research tool for elucidating the physiological functions of the 5-HT1D receptor.[7]

However, the development of L-694247 as a clinical candidate appears to have been discontinued. While there is no official statement from Merck detailing the reasons for this, the broader context of migraine drug development in the 1990s offers a likely explanation. During this period, Merck was also developing rizatriptan (Maxalt®), another potent 5-HT1B/1D receptor agonist. Rizatriptan ultimately progressed through clinical trials and became a commercially successful triptan. It is plausible that L-694247 was deprioritized in favor of rizatriptan due to a more favorable overall profile, which could have included factors such as oral bioavailability, metabolic stability, or subtle differences in its safety profile that are not apparent from the early preclinical data.

References

- 1. Discovery and development of triptans - Wikipedia [en.wikipedia.org]

- 2. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-694,247: a potent 5-HT1D receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Fascinating History of Triptans - Migraine Canada [migrainecanada.org]

- 6. Triptan - Wikipedia [en.wikipedia.org]

- 7. The discovery and development of the triptans, a major therapeutic breakthrough - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Role of 5-HT1D/5-HT1B Receptors and the Agonist L-694,247

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological roles of the 5-hydroxytryptamine (5-HT) 1D and 1B receptors, their signaling mechanisms, and the pharmacological characteristics of the potent agonist, L-694,247. This document is intended to serve as a resource for researchers and professionals involved in neuroscience and drug development.

Introduction to 5-HT1D and 5-HT1B Receptors

The 5-HT1D and 5-HT1B receptors are subtypes of serotonin receptors that play crucial roles in various physiological and pathophysiological processes. Both are G protein-coupled receptors (GPCRs) and share a high degree of structural and functional homology. Their activation is primarily associated with inhibitory effects on neuronal activity and neurotransmitter release.

5-HT1B Receptors: These receptors are found in both the central and peripheral nervous systems. In the brain, they are densely expressed in the basal ganglia (substantia nigra and globus pallidus), striatum, and frontal cortex.[1] Functionally, 5-HT1B receptors act as autoreceptors on serotonergic neurons, inhibiting serotonin release, and as heteroreceptors on non-serotonergic neurons, modulating the release of other neurotransmitters such as acetylcholine, glutamate, GABA, and noradrenaline.[2] Their involvement has been implicated in mood regulation, aggression, memory, and anxiety.[2] Peripherally, 5-HT1B receptors are present in the cardiovascular system, particularly in cerebral arteries, where their activation leads to vasoconstriction.[2]

5-HT1D Receptors: The 5-HT1D receptor is predominantly located in the central nervous system, with notable expression in the basal ganglia, hippocampus, and cortex.[3][4] It is also found on trigeminal nerve endings. Functionally, it acts as a presynaptic autoreceptor to inhibit the release of serotonin and other neurotransmitters.[5][6] Activation of 5-HT1D receptors is a key mechanism in the treatment of migraine headaches, as it is believed to block the release of vasoactive neuropeptides in the trigeminal system.[6][7]

Signaling Pathways of 5-HT1D/5-HT1B Receptors

Both 5-HT1D and 5-HT1B receptors are coupled to the inhibitory G protein, Gαi/o.[8] Upon agonist binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[8]

Beyond the canonical Gαi/o-adenylyl cyclase pathway, these receptors can also signal through other mechanisms. Activation of 5-HT1B receptors has been shown to modulate ion channels, leading to an increase in K⁺ conductance and a decrease in Ca²⁺ conductance, which contributes to the inhibition of neurotransmitter release.[8] Furthermore, 5-HT1B receptor activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, a process that can be dependent on both Gαi/o and β-arrestin proteins.[9][10][11] β-arrestins are scaffolding proteins that can mediate G protein-independent signaling cascades.[12][13]

Canonical Gαi/o signaling pathway of 5-HT1D/1B receptors.

MAPK/ERK signaling pathway activated by 5-HT1B receptors.

L-694,247: A Potent 5-HT1D/5-HT1B Receptor Agonist

L-694,247 is a research chemical that acts as a potent and selective full agonist at both 5-HT1D and 5-HT1B receptors.[14][15] It exhibits a significantly higher affinity for the 5-HT1D receptor subtype.[14] Due to its high potency, L-694,247 is a valuable tool for investigating the physiological functions of these receptors.

Quantitative Data

The following tables summarize the binding affinities and functional potencies of L-694,247 and other relevant ligands, as well as the receptor densities in various human brain regions.

Table 1: Binding Affinities (pIC50 and Ki) of Selected Ligands for 5-HT1D and 5-HT1B Receptors

| Compound | 5-HT1D pIC50 | 5-HT1B pIC50 | 5-HT1D Ki (nM) | 5-HT1B Ki (nM) | Reference |

| L-694,247 | 10.03 | 9.08 | - | - | [14] |

| Sumatriptan | 8.22 | 5.94 | 17 | 27 | [2][14] |

| Naratriptan | - | - | 8.6 | 8.5 | [3] |

| Rizatriptan | - | - | 8.4 | 8.0 | [3] |

| Dihydroergotamine | - | - | 9.4 | 9.2 | [3] |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration. Ki is the inhibition constant. A higher pIC50 and a lower Ki indicate greater binding affinity.

Table 2: Functional Potency (pEC50) of L-694,247 and Sumatriptan

| Compound | Adenylyl Cyclase Inhibition (pEC50) | Inhibition of K+-evoked [3H]-5-HT release (pEC50) | Reference |

| L-694,247 | 9.1 | 9.4 | [14] |

| Sumatriptan | 6.2 | 6.5 | [14] |

Note: pEC50 is the negative logarithm of the half maximal effective concentration. A higher pEC50 indicates greater potency.

Table 3: Density of 5-HT1D and 5-HT1B Receptors (Bmax in fmol/mg protein) in Human Brain Regions

| Brain Region | 5-HT1D Bmax (fmol/mg) | 5-HT1B Bmax (fmol/mg) | Reference |

| Substantia Nigra | - | High | [1][16] |

| Globus Pallidus | High | High | [1][16] |

| Striatum | - | Moderate | [1][8] |

| Frontal Cortex | 189 | - | [17] |

| Putamen | 28 | - | [17] |

| Hippocampus | - | Low | [1][8] |

Note: Bmax represents the maximum density of receptors in a given tissue.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize 5-HT1D/1B receptors and their ligands.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound (e.g., L-694,247) for 5-HT1D or 5-HT1B receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells transfected with the human 5-HT1D or 5-HT1B receptor gene).

-

Radioligand (e.g., [³H]GR125743 for 5-HT1B/1D receptors).[4]

-

Test compound (L-694,247) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand like serotonin or sumatriptan).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[18]

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[18]

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[18]

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound at various concentrations, or buffer for total binding, or non-specific binding control.

-

Radioligand at a fixed concentration (typically at or below its Kd value).

-

Diluted cell membrane preparation to initiate the reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[18]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[19]

Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the activity of adenylyl cyclase, a key downstream effector of 5-HT1D/1B receptors.

Materials:

-

Cell membranes expressing the target receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (L-694,247) at various concentrations.

-

ATP (substrate for adenylyl cyclase).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, pH 7.5).

-

Reaction termination solution (e.g., 0.5 M HCl).

-

cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

-

Assay Setup: In microcentrifuge tubes, combine the cell membranes, assay buffer, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase activity.

-

Incubation: Incubate the reaction at 37°C for a defined time (e.g., 15 minutes).

-

Termination: Stop the reaction by adding the termination solution.

-

cAMP Measurement: Centrifuge the tubes to pellet the membranes and measure the amount of cAMP produced in the supernatant using a suitable detection method.

-

Data Analysis: Plot the amount of cAMP produced against the logarithm of the test compound concentration to determine the EC50 value for the inhibition of adenylyl cyclase activity.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation by an agonist.

Materials:

-

Cell membranes expressing the target receptor.

-

Test compound (L-694,247) at various concentrations.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of unlabeled GTPγS).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, assay buffer containing GDP, and the test compound at various concentrations.

-

Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a specific time (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding of [³⁵S]GTPγS and plot it against the logarithm of the test compound concentration to obtain the EC50 and Emax values for G protein activation.

Conclusion

The 5-HT1D and 5-HT1B receptors are critical regulators of neuronal activity and vascular tone, with significant implications for various neurological and psychiatric disorders. L-694,247, as a potent agonist for these receptors, serves as an invaluable pharmacological tool for elucidating their physiological roles and for the preclinical assessment of novel therapeutic agents targeting the serotonergic system. The experimental protocols detailed in this guide provide a foundation for the characterization of these receptors and the screening of new chemical entities.

References

- 1. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding profile of the novel 5-HT1B/1D receptor antagonist, [3H]GR 125,743, in guinea-pig brain: a comparison with [3H]5-carboxamidotryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-694,247, 5-HT1D/5-HT1B receptor agonist (ab120515) | Abcam [abcam.co.jp]

- 6. L-694,247 | CymitQuimica [cymitquimica.com]

- 7. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Sumatriptan Succinate | 5-HT1B/1D Agonist | For Research [benchchem.com]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. L-694247 - Wikipedia [en.wikipedia.org]

- 16. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Autoradiographic mapping of 5-HT(1B) and 5-HT(1D) receptors in the post mortem human brain using [(3)H]GR 125743 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

L-694,247: A Technical Guide for Central Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-694,247 is a potent and selective serotonin receptor agonist with significant utility in central nervous system (CNS) research. Identified as a high-affinity ligand for the 5-HT1D and 5-HT1B receptor subtypes, it serves as a valuable tool for investigating the physiological and pathological roles of these receptors in the brain. This guide provides a comprehensive overview of L-694,247, including its pharmacological profile, key experimental data, detailed methodologies for its use in foundational CNS assays, and visualizations of its mechanism of action and experimental applications.

Pharmacological Profile

L-694,247, with the chemical name 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, is a full agonist at 5-HT1B and 5-HT1D receptors. It exhibits high potency and selectivity, making it a more specific research tool than broader serotonin agonists like sumatriptan.[1] Its high affinity for the 5-HT1D receptor, in particular, allows for the targeted investigation of this receptor's functions in various CNS regions.

Quantitative Data

The following tables summarize the binding affinities and functional potencies of L-694,247 at various serotonin receptor subtypes, providing a clear comparison with the commonly used 5-HT1-like receptor agonist, sumatriptan.

Table 1: Serotonin Receptor Binding Affinity of L-694,247 vs. Sumatriptan

| Receptor Subtype | L-694,247 (pIC50) | Sumatriptan (pIC50) |

| 5-HT1D | 10.03[1] | 8.22[1] |

| 5-HT1B | 9.08[1] | 5.94[1] |

| 5-HT1A | 8.64[1] | 6.14[1] |

| 5-HT2 | 6.50[1] | < 5.0[1] |

| 5-HT1C | 6.42[1] | 5.0[1] |

| 5-HT1E | 5.66[1] | 5.64[1] |

| 5-HT3 | Inactive[1] | Inactive[1] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher value indicates greater binding affinity.

Table 2: Functional Potency of L-694,247 vs. Sumatriptan in CNS Functional Assays

| Functional Assay | L-694,247 (pEC50) | Sumatriptan (pEC50) |

| Inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra | 9.1[1] | 6.2[1] |

| Inhibition of K+-evoked [3H]-5-HT release from guinea-pig frontal cortex slices | 9.4[1] | 6.5[1] |

pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher value indicates greater potency.

Signaling Pathway and Mechanism of Action

L-694,247 exerts its effects primarily through the activation of 5-HT1D receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors leads to the inhibition of adenylyl cyclase, a key enzyme in the cyclic AMP (cAMP) signaling pathway.

Caption: Signaling pathway of L-694,247 via the 5-HT1D receptor.

Experimental Protocols

Inhibition of Forskolin-Stimulated Adenylyl Cyclase Assay

This assay measures the ability of L-694,247 to inhibit the production of cAMP in response to stimulation by forskolin, a direct activator of adenylyl cyclase.

Methodology:

-

Tissue Preparation: Homogenates of guinea-pig substantia nigra are prepared.

-

Incubation: The tissue homogenates are incubated with varying concentrations of L-694,247.

-

Stimulation: Forskolin is added to the incubation mixture to stimulate adenylyl cyclase activity.

-

cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified, typically using a competitive binding assay or other sensitive detection methods.

-

Data Analysis: The concentration-response curve for L-694,247 is plotted, and the pEC50 value is calculated to determine its potency in inhibiting adenylyl cyclase.

Caption: Workflow for the adenylyl cyclase inhibition assay.

Inhibition of K+-Evoked [3H]-5-HT Release Assay

This assay assesses the effect of L-694,247 on the release of serotonin from presynaptic terminals.

Methodology:

-

Tissue Preparation: Slices of guinea-pig frontal cortex are prepared and pre-loaded with radiolabeled serotonin ([3H]-5-HT).

-

Perifusion: The slices are placed in a perifusion system and continuously washed with a physiological buffer.

-

Stimulation: The release of [3H]-5-HT is induced by depolarization with a high concentration of potassium (K+).

-

Drug Application: L-694,247 is added to the perifusion buffer at various concentrations prior to and during K+ stimulation.

-

Fraction Collection and Analysis: Fractions of the perifusate are collected, and the amount of [3H]-5-HT released is measured by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of L-694,247 on K+-evoked [3H]-5-HT release is quantified, and the pEC50 value is determined.

References

Initial In-Vitro Characterization of L-694,247: A Potent 5-HT1D Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vitro studies of L-694,247 (2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl ]- 1H-indole-3-yl]ethylamine), a novel and potent 5-HT1D receptor agonist. The data presented herein summarizes its binding affinity profile, functional potency, and mechanism of action as established in foundational preclinical evaluations.

Core Findings

L-694,247 has been identified as a highly potent and selective agonist for the 5-HT1D and 5-HT1B receptors.[1][2] Its affinity for the 5-HT1D receptor is significantly higher than that of sumatriptan, a well-established compound in the same class.[1] Functional assays confirm that this high-affinity binding translates into potent inhibition of adenylyl cyclase and neurotransmitter release, consistent with the activation of 5-HT1D receptors.[1]

Quantitative Data Summary

The following tables present the quantitative data from initial in-vitro radioligand binding and functional assays for L-694,247, with sumatriptan included for comparative analysis.

Table 1: Radioligand Binding Affinity Profile

| Receptor Subtype | L-694,247 (pIC50) | Sumatriptan (pIC50) |

| 5-HT1D | 10.03 | 8.22 |

| 5-HT1B | 9.08 | 5.94 |

| 5-HT1A | 8.64 | 6.14 |

| 5-HT1C | 6.42 | 5.0 |

| 5-HT2 | 6.50 | < 5.0 |

| 5-HT1E | 5.66 | 5.64 |

| 5-HT3 | Inactive | Inactive |

pIC50 is the negative logarithm of the molar concentration of a ligand that inhibits 50% of the specific binding of a radioligand.[1]

Table 2: Functional Assay Potency

| Functional Assay | L-694,247 (pEC50) | Sumatriptan (pEC50) |

| Inhibition of Forskolin-Stimulated Adenylyl Cyclase (Guinea-Pig Substantia Nigra) | 9.1 | 6.2 |

| Inhibition of K+-Evoked [3H]-5-HT Release (Guinea-Pig Frontal Cortex) | 9.4 | 6.5 |

pEC50 is the negative logarithm of the molar concentration of a ligand that produces 50% of the maximum possible response.[1]

Signaling Pathway

L-694,247 exerts its functional effects through the canonical 5-HT1D receptor signaling pathway. As a G-protein coupled receptor agonist, L-694,247 binding to the 5-HT1D receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]

Caption: L-694,247 signaling pathway.

Experimental Protocols

The following sections detail the methodologies employed in the initial in-vitro characterization of L-694,247.

Radioligand Binding Assays

The binding affinity of L-694,247 for various serotonin receptor subtypes was determined through competitive binding assays using radiolabeled ligands.

Caption: Radioligand binding assay workflow.

Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase

This assay measured the ability of L-694,247 to inhibit the production of cAMP in a cellular context.

Caption: Adenylyl cyclase inhibition assay workflow.

Functional Assay: Inhibition of K+-Evoked [3H]-5-HT Release

This assay assessed the functional consequence of 5-HT1D receptor activation on neurotransmitter release.

References

Pharmacological Profile of L-694,247: A Technical Guide

Introduction: L-694,247, with the chemical name 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, is a potent and selective serotonin receptor agonist.[1] Developed by Merck Sharp and Dohme Research Laboratories, it has been instrumental as a research tool for characterizing the 5-HT1D and 5-HT1B receptor subtypes.[1] This document provides a comprehensive overview of its pharmacological properties, including its binding affinity, functional activity, and the experimental protocols used for its characterization.

Mechanism of Action

L-694,247 is a full agonist at both the 5-HT1B and 5-HT1D serotonin receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory Gi/o proteins. Upon activation by an agonist like L-694,247, the associated G-protein inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] This mechanism is the basis for its functional effects, such as the inhibition of neurotransmitter release from presynaptic terminals.[1]

Quantitative Pharmacological Data

The binding affinity and functional potency of L-694,247 have been quantified through various in vitro assays. The data are summarized below, presented as the negative logarithm of the molar concentration required for 50% inhibition (pIC50) or 50% of the maximal effect (pEC50). A higher value indicates greater affinity or potency.

Table 1: Receptor Binding Affinity Profile of L-694,247

| Receptor Subtype | pIC50 | Reference |

| 5-HT1D | 10.03 | [1][3][4] |

| 5-HT1B | 9.08 | [1][4] |

| 5-HT1A | 8.64 | [1][3] |

| 5-HT2 | 6.50 | [1] |

| 5-HT1C | 6.42 | [1][3] |

| 5-HT1E | 5.66 | [1][3] |

| 5-HT3 | Inactive | [1] |

Table 2: Functional Potency of L-694,247

| Functional Assay | pEC50 | Reference |

| Inhibition of Forskolin-Stimulated Adenylyl Cyclase | 9.1 | [1] |

| Inhibition of K+-Evoked [3H]-5-HT Release | 9.4 | [1] |

Signaling and Experimental Workflow Visualizations

To illustrate the molecular interactions and experimental processes, the following diagrams have been generated.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize L-694,247.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.

-

Tissue Preparation:

-

Brain regions rich in 5-HT1D receptors (e.g., guinea-pig substantia nigra or pig caudate) are dissected and homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[5]

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[5]

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in assay buffer, and protein concentration is determined using a standard method (e.g., BCA assay).[5]

-

-

Assay Procedure:

-

The assay is conducted in 96-well plates with a final volume of 250 µL per well.[5]

-

To each well, add:

-

150 µL of the membrane preparation (50-120 µg protein).

-

50 µL of a fixed concentration of a suitable 5-HT1D radioligand (e.g., [3H]5-HT or [3H]L-694,247).[6]

-

50 µL of either assay buffer (for total binding), a high concentration of a non-labeled ligand like 5-HT (for non-specific binding), or varying concentrations of L-694,247.[5]

-

-

Plates are incubated, typically for 60 minutes at 30°C, to allow binding to reach equilibrium.[5]

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[5]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is measured using a liquid scintillation counter.[5]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as percent specific binding versus the log concentration of L-694,247.

-

A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of L-694,247 that inhibits 50% of specific radioligand binding).

-

The IC50 is converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase

This assay measures the functional consequence of 5-HT1D receptor activation by quantifying the inhibition of cAMP production.

-

Principle: Forskolin is a compound that directly activates adenylyl cyclase, leading to a large production of cAMP.[7][8] An agonist acting through an inhibitory Gi protein, like L-694,247, will counteract this effect and reduce cAMP levels.[1]

-

Assay Procedure:

-

Prepare membranes from a relevant tissue source (e.g., guinea-pig substantia nigra) as described in the binding assay protocol.

-

Incubate the membranes in an assay buffer containing ATP (the substrate for adenylyl cyclase), an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and GTP (required for G-protein function).

-

Add a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase activity.[1]

-

Add varying concentrations of L-694,247 to different tubes to measure its inhibitory effect.

-

Incubate the reaction mixture for a defined period (e.g., 10-15 minutes) at 30-37°C.

-

Terminate the reaction by heating or adding a stop solution (e.g., acidic buffer).

-

Quantify the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Data are expressed as the percentage inhibition of forskolin-stimulated cAMP production.

-

A dose-response curve is generated by plotting the percentage inhibition against the log concentration of L-694,247 to determine the pEC50 value.[1]

-

In Vivo Assay: Third Ventricle Cannulation and Water Intake

This in vivo experiment assesses the central effects of L-694,247 on a physiological behavior.[5]

-

Surgical Procedure (Third Ventricle Cannulation):

-

A rat is anesthetized and placed in a stereotaxic frame.[1][4]

-

A midline incision is made on the scalp to expose the skull.

-

The stereotaxic coordinates for the third ventricle are used to locate the target site relative to bregma.

-

A small hole is drilled in the skull at the target location.

-

A stainless-steel guide cannula is slowly lowered through the hole to the correct depth.[1]

-

The cannula is secured to the skull using dental cement and anchor screws. A dummy cannula is inserted to keep the guide patent.

-

The animal is allowed to recover for several days post-surgery.

-

-

Experimental Protocol (Water Intake):

-

Rats are water-deprived for a period (e.g., 24 hours) to induce thirst.[5]

-

The dummy cannula is removed, and an injector cannula connected to a microsyringe is inserted into the guide.

-

L-694,247 (at doses of 2.5, 5.0, and 10.0 µ g/rat ) or vehicle is slowly injected directly into the third ventricle.[5]

-

Immediately after injection, the rat is returned to its home cage with a pre-weighed water bottle.

-

Water intake is measured at various time points by re-weighing the bottle.

-

To confirm specificity, a separate group of rats can be pre-treated with a 5-HT1D antagonist (e.g., GR 127935) before the administration of L-694,247.[5]

-

-

Data Analysis:

-

The volume of water consumed is calculated and compared between the vehicle-treated and L-694,247-treated groups.

-

Statistical analysis (e.g., ANOVA) is used to determine if the observed dose-dependent blockade of water intake is significant.[5]

-

References

- 1. Reliable method for cannulation of the third ventricle of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

L694247: A Technical Whitepaper on a Potent 5-Substituted Tryptamine Derivative and Selective 5-HT1D/1B Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L694247, chemically known as 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, is a synthetically derived 5-substituted tryptamine that has demonstrated high potency and selectivity as an agonist for the 5-HT1D and 5-HT1B serotonin receptors. This document provides a comprehensive technical overview of this compound, including its synthesis, pharmacological profile, and the experimental methodologies used for its characterization. Quantitative data on its receptor binding affinity and functional activity are presented in structured tables for clarity. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its molecular interactions and scientific investigation.

Introduction

Substituted tryptamines are a class of compounds characterized by a core tryptamine structure with various modifications to the indole ring, the ethylamine side chain, or the amino group. These modifications can significantly alter the pharmacological properties of the parent molecule, leading to a wide range of activities at various receptors, particularly serotonin (5-HT) receptors. This compound emerged from research focused on developing potent and selective ligands for the 5-HT1D receptor, a target implicated in the pathophysiology of migraine.[1] This whitepaper serves as an in-depth technical guide to the core scientific data and methodologies related to this compound.

Chemical Synthesis

The synthesis of this compound (referred to as compound 20t in the primary literature) involves a multi-step process culminating in the formation of the 5-(oxadiazolyl)tryptamine structure.[1] The general synthetic scheme is outlined below.

A detailed protocol for the synthesis of a key intermediate and its conversion to this compound is provided in the Experimental Protocols section.

Pharmacological Profile

This compound is characterized by its high affinity and functional potency at 5-HT1D and 5-HT1B receptors, with notable selectivity over other serotonin receptor subtypes.[2]

Receptor Binding Affinity

The binding affinity of this compound for various serotonin receptors was determined through radioligand binding assays. The results, presented as pIC50 values (the negative logarithm of the concentration causing 50% inhibition of radioligand binding), are summarized in Table 1. For comparison, data for the well-characterized 5-HT1-like receptor agonist, sumatriptan, are also included.[2]

| Receptor Subtype | This compound (pIC50) | Sumatriptan (pIC50) |

| 5-HT1D | 10.03 | 8.22 |

| 5-HT1B | 9.08 | 5.94 |

| 5-HT1A | 8.64 | 6.14 |

| 5-HT1C | 6.42 | 5.0 |

| 5-HT2 | 6.50 | < 5.0 |

| 5-HT1E | 5.66 | 5.64 |

| 5-HT3 | Inactive | Inactive |

Table 1: Receptor Binding Affinity of this compound and Sumatriptan.[2]

Functional Activity

The functional agonist activity of this compound was assessed in two distinct 5-HT1D receptor-mediated functional response assays: the inhibition of forskolin-stimulated adenylyl cyclase activity and the inhibition of potassium-evoked [3H]-5-HT release. The potency in these assays is expressed as pEC50 values (the negative logarithm of the concentration causing 50% of the maximal response).[2]

| Functional Assay | This compound (pEC50) | Sumatriptan (pEC50) |

| Inhibition of forskolin-stimulated adenylyl cyclase | 9.1 | 6.2 |

| Inhibition of K+-evoked [3H]-5-HT release | 9.4 | 6.5 |

Table 2: Functional Activity of this compound and Sumatriptan.[2]

The data indicate that this compound is significantly more potent than sumatriptan in these functional assays, consistent with its higher binding affinity.[2]

Signaling Pathway

The primary signaling mechanism for 5-HT1D and 5-HT1B receptors involves the inhibition of adenylyl cyclase. As G protein-coupled receptors (GPCRs) of the Gi/o family, their activation by an agonist like this compound leads to the dissociation of the G protein heterotrimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the synthesis and pharmacological characterization of this compound, based on published literature.[1][2]

Synthesis of this compound

The synthesis of this compound (compound 20t ) is detailed in Street et al., J. Med. Chem. 1993.[1] A key step involves the reaction of a substituted indole with an appropriate amide oxime in the presence of a dehydrating agent to form the 1,2,4-oxadiazole ring.

Protocol: The synthesis involves the preparation of a 4-substituted benzyl amide oxime, which is then reacted with an activated indole-5-carboxylic acid derivative. The resulting intermediate undergoes cyclization to form the 1,2,4-oxadiazole ring. Subsequent chemical modifications introduce the ethylamine side chain at the 3-position of the indole, yielding the final product. Purification is typically achieved through column chromatography.[1]

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for various serotonin receptor subtypes.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the specific serotonin receptor subtype of interest are prepared.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-5-HT) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pIC50 is then calculated.

Adenylyl Cyclase Activity Assay